molecular formula C15H12N4O4 B11643567 1-{[(1E)-(2-hydroxy-5-nitrophenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-{[(1E)-(2-hydroxy-5-nitrophenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11643567
M. Wt: 312.28 g/mol
InChI Key: DPGFSXLWCNPJMP-CAOOACKPSA-N
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Description

1-{[(1E)-(2-hydroxy-5-nitrophenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(1E)-(2-hydroxy-5-nitrophenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves a multi-step process:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-pentanedione and cyanoacetamide under basic conditions.

    Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Schiff Base: The final step involves the condensation of the nitrophenyl derivative with an appropriate aldehyde to form the Schiff base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

1-{[(1E)-(2-hydroxy-5-nitrophenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, nitroso derivatives.

    Reduction: Amines, hydroxylamines.

    Substitution: Halogenated derivatives, substituted amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities

Medicine

In medicine, the compound or its derivatives could be explored for their potential as therapeutic agents. For example, the presence of the nitro group and the Schiff base structure may contribute to bioactivity.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable structure and functional groups.

Mechanism of Action

The mechanism of action of 1-{[(1E)-(2-hydroxy-5-nitrophenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the nitrophenyl and Schiff base groups, making it less versatile.

    2-Hydroxy-5-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the pyridine ring and Schiff base structure.

Uniqueness

1-{[(1E)-(2-hydroxy-5-nitrophenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance of stability and reactivity, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

1-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C15H12N4O4/c1-9-5-10(2)18(15(21)13(9)7-16)17-8-11-6-12(19(22)23)3-4-14(11)20/h3-6,8,20H,1-2H3/b17-8+

InChI Key

DPGFSXLWCNPJMP-CAOOACKPSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C#N)C

Origin of Product

United States

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